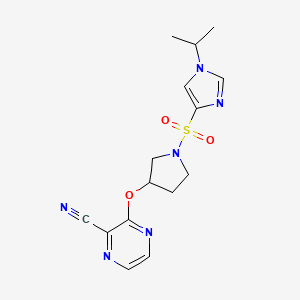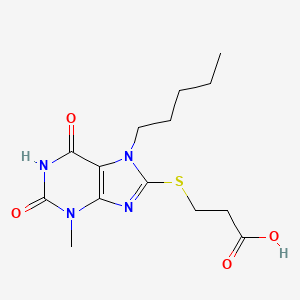![molecular formula C24H25N5O2 B2704931 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105200-59-6](/img/structure/B2704931.png)
3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a piperazine ring and a pyrimido-indole ring. Piperazine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antituberculosis, anticancer, antiviral, and antimalarial activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The piperazine ring typically adopts a chair conformation .Wissenschaftliche Forschungsanwendungen
Polymer Science
In the realm of polymer science, derivatives similar to the compound have been utilized in the synthesis of polyamides with specific properties. For instance, the synthesis of polyamides containing theophylline and thymine has been achieved through reactions involving dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines such as piperazine. These polyamides exhibit solubility in solvents like DMSO and water, and their molecular weights vary with the type of diamines and solvents used (M. Hattori & M. Kinoshita, 1979).
Medicinal Chemistry
In medicinal chemistry, the structural motif of the compound has been explored for its potential in creating new therapeutic agents:
Antimicrobial and Anti-Proliferative Activities
The synthesis of 1,3,4-oxadiazole N-Mannich bases has demonstrated broad-spectrum antibacterial activities and potent anti-proliferative effects against various cancer cell lines. This suggests the potential use of similar structures in developing new antimicrobial and anticancer therapies (L. H. Al-Wahaibi et al., 2021).
Alpha 1 Adrenoceptor Ligands
Pyrimido[5,4-b]indole derivatives have been identified as potent and selective alpha 1 adrenoceptor ligands, indicating their potential application in treating conditions related to alpha 1 adrenoceptor activity (F. Russo et al., 1991).
HIV-1 Reverse Transcriptase Inhibitors
Bis(heteroaryl)piperazines have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, leading to the clinical evaluation of atevirdine mesylate. This highlights the compound's framework utility in developing antiviral agents (D. Romero et al., 1994).
Antiproliferative Activity Against Cancer Cell Lines
New derivatives have shown antiproliferative effects against human cancer cell lines, indicating the potential for the development of novel anticancer agents (L. Mallesha et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-7-8-17(2)20(13-16)27-9-11-28(12-10-27)21(30)14-29-15-25-22-18-5-3-4-6-19(18)26-23(22)24(29)31/h3-8,13,15,26H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTBTMIFRUGNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2704851.png)

![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704855.png)


![2-(2-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2704858.png)
![N-(4-methoxybenzyl)-4-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2704859.png)
![2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2704860.png)
![(5As,9aR)-4,5,5a,6,7,8,9,9a-octahydro-3H-benzo[f][1,3]oxazepin-2-one](/img/structure/B2704861.png)
![N-(4-chlorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2704863.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2704868.png)
![(2E)-3-[6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-1-benzofuran-5-yl]acrylic acid](/img/structure/B2704870.png)